

A Technical Guide to Mesotrione Formulations for Agricultural and Research Applications

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Compound of Interest

Compound Name: Mesotrione

Cat. No.: B120641

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of **mesotrione**, a selective herbicide. It details its mechanism of action, various formulations, and the experimental protocols for its analysis and preparation. The information is intended to support research and development efforts related to herbicide formulation and weed management.

Introduction to Mesotrione

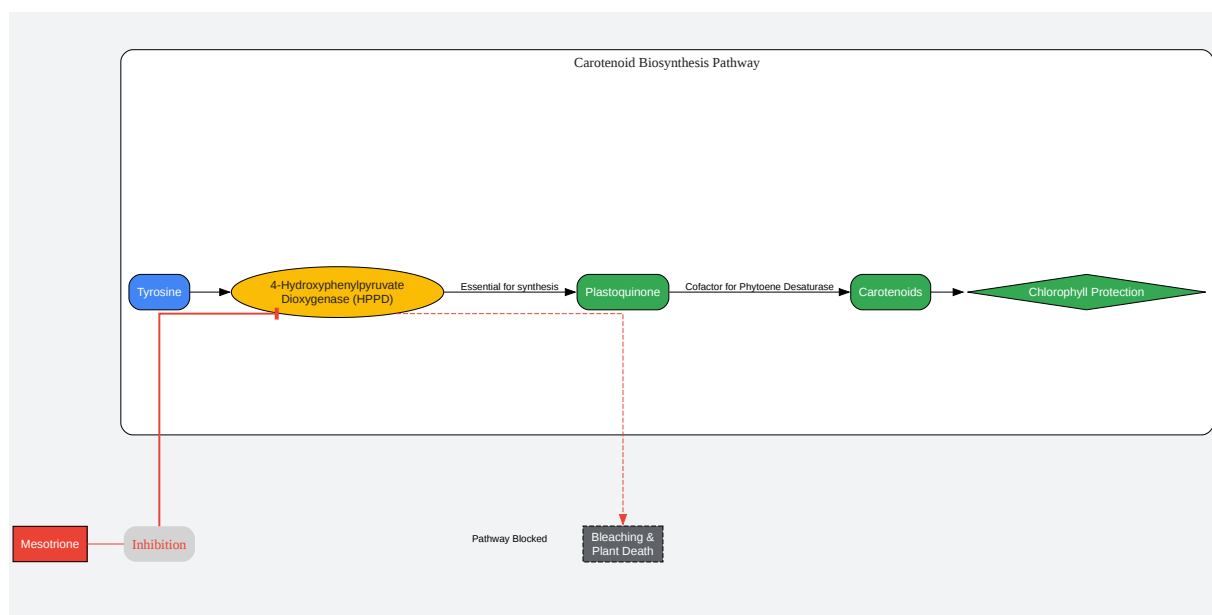
Mesotrione, with the IUPAC name 2-[4-(methylsulfonyl)-2-nitrobenzoyl]cyclohexane-1,3-dione, is a selective systemic herbicide used for both pre- and post-emergence control of a wide spectrum of broadleaf weeds and some grasses, primarily in maize crops.[1][2] It was first marketed by Syngenta in 2001 and is a synthetic compound inspired by leptospermone, a natural phytotoxin from the bottlebrush plant (*Callistemon citrinus*).[1] **Mesotrione** belongs to the benzoylcyclohexane-1,3-dione family and is classified as an HPPD inhibitor herbicide (HRAC Group 27).[2] Its mode of action involves the disruption of carotenoid biosynthesis, leading to the characteristic bleaching of susceptible plant foliage, followed by necrosis and death.[3]

Mechanism of Action

Mesotrione's herbicidal activity stems from its potent inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] This enzyme is a key component in the biochemical pathway that converts the amino acid tyrosine into plastoquinone and α -

tocopherol. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme required for carotenoid biosynthesis.

By inhibiting HPPD, **mesotrione** effectively halts the production of carotenoids.[3] Carotenoids play a critical role in protecting chlorophyll from photo-oxidation by dissipating excess light energy.[3] Without these protective pigments, chlorophyll is rapidly degraded by sunlight, leading to the visible bleaching or "whitening" of the leaves.[3] This cessation of photosynthesis starves the weed of energy, ultimately causing its death.[3] The selectivity of **mesotrione** in crops like maize is due to the crop's ability to rapidly metabolize the herbicide into non-toxic compounds, a capability that susceptible weeds lack.[3][4]



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Caption: Mechanism of action of **mesotrione** via HPPD inhibition.

Formulations of Mesotrione

Mesotrione is available to end-users exclusively in formulated products to ensure stability, handling safety, and efficacy.^[1] These formulations are designed to be non-powdery and often use reduced-hazard solvents.^[1] Common formulation types include suspension concentrates (SC), water-dispersible granules (WG), and granular (GR) forms. For research purposes, novel formulations such as slow-release formulations and herbicidal ionic liquids (HILs) have been developed to enhance stability and reduce environmental leaching.^{[5][6][7]}

Table 1: Quantitative Data on **Mesotrione** Formulations and Applications

Formulation Type / Brand Name	Active Ingredient (a.i.) Concentration	Application Rate	Target Weeds	Adjuvant Recommendation	Reference(s)
Suspension Concentrate (SC) / Callisto®	480 g/L	72–96 g a.i./ha (post-emergence)	Broadleaf weeds	Crop Oil Concentrate (COC) at 1% v/v is consistently better than Non-ionic Surfactant (NIS).	[8]
Suspension Concentrate (SC) / Mesotrione 4SC	4.0 lbs/gal (~480 g/L)	6.0-7.7 fl oz/A (pre-emergence)	Broadleaf weeds (Waterhemp, Lambsquarters, Pigweed)	For post-emergence, COC (1% v/v) plus UAN (2.5% v/v) or AMS (8.5 lbs/100 gal).	[2][9]
Co-formulation (Mesotrione + S-Metolachlor)	40 g/L Mesotrione, 400 g/L S-Metolachlor	210 g a.i./ha Mesotrione (pre-emergence)	Broadleaf and grass weeds	Not specified for pre-emergence.	[10]
Co-formulation (Mesotrione + Atrazine)	Varies	Tank mix: 105 g a.i./ha Mesotrione + 280 g a.i./ha Atrazine	Broad-spectrum weed control	COC at 1% v/v.	[10]
Sepiolite-based Slow Release	16.8% w/w	Field trial application	Extended weed control	Formulated with Ethomeen	[6]

Formulation Type / Brand Name	Active Ingredient (a.i.) Concentration	Application Rate	Target Weeds	Adjuvant Recommendation	Reference(s)
Formulation (SRF)				T/15 surfactant.	

| Herbicidal Ionic Liquids (HILs) | N/A (Varies with cation) | Lab/Greenhouse studies | Enhanced herbicidal activity | Cation acts as adjuvant; no external adjuvant needed. [[5](#)][[7](#)] |

Experimental Protocols

Detailed methodologies are crucial for the development, analysis, and evaluation of **mesotrione** formulations.

This protocol describes a method for preparing a **mesotrione** enolate, a key step in certain synthesis and purification processes.[\[11\]](#)

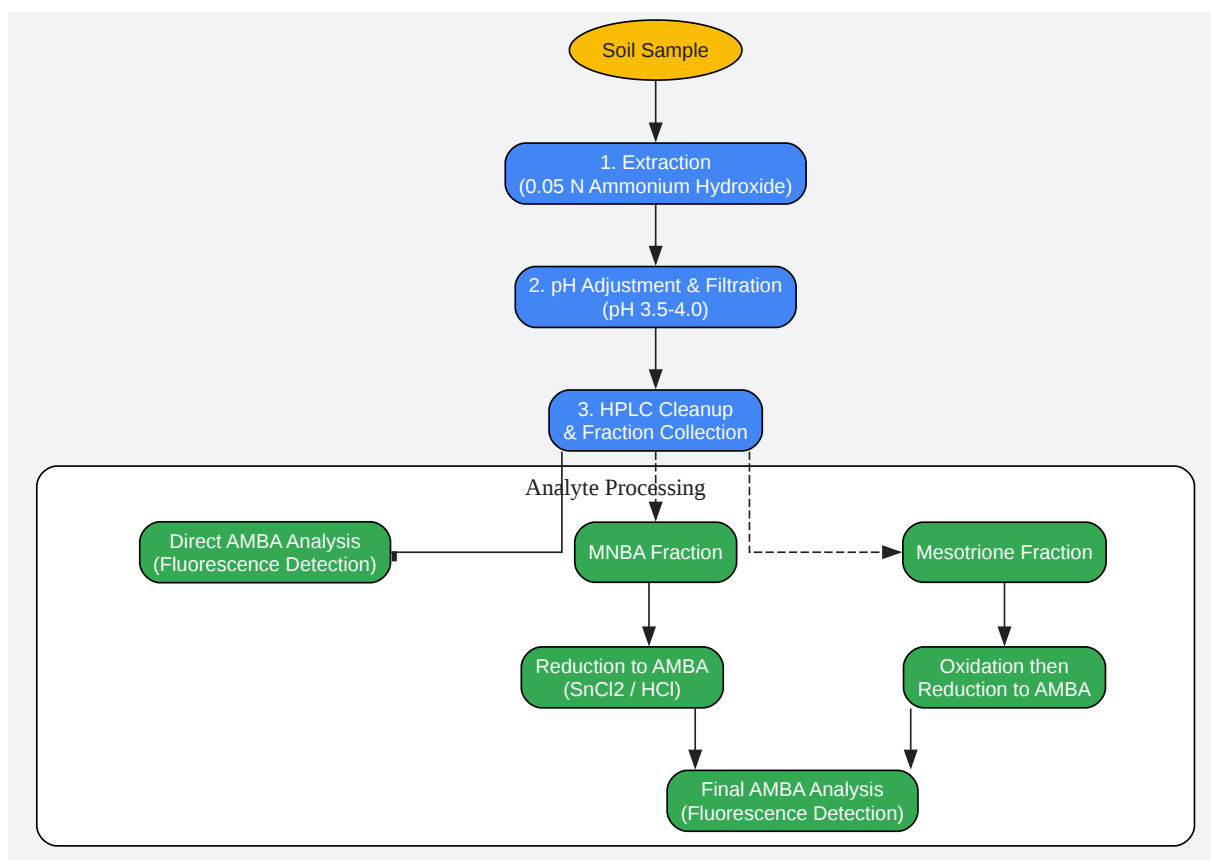
- Dissolution: Prepare a solution of **mesotrione** in a suitable organic solvent (e.g., dichloroethane).
- Base Addition: Contact the **mesotrione** solution with a moderate base, such as potassium carbonate, in the presence of water.
- pH Control: Carefully maintain the pH of the aqueous phase between 6.0 and 8.0 during the addition of the base. A pH of at least 6.5 is preferred.
- Phase Separation: After the reaction is complete, allow the aqueous and organic phases to separate.
- Extraction: The aqueous phase, now containing the **mesotrione** enolate, is collected.
- Acidification (Optional): To recover the **mesotrione**, acidify the aqueous enolate solution to a pH of less than 4, preferably between 1 and 3, using an aqueous acid solution (e.g., 2N HCl).

- Product Isolation: The precipitated **mesotrione** solid can then be isolated by filtration.

This protocol outlines a validated method for the extraction and quantification of **mesotrione** and its metabolites (MNBA and AMBA) from soil samples using HPLC with fluorescence detection.^{[12][13]}

- Extraction:
 - Weigh a representative soil sample (e.g., 50 g) into an extraction vessel.
 - Add 100 mL of 0.05 N ammonium hydroxide solution.
 - Shake vigorously for a specified time (e.g., 1 hour) on a mechanical shaker.
- pH Adjustment and Filtration:
 - Centrifuge the extract to separate the soil.
 - Decant the supernatant and adjust its pH to 3.5-4.0 using an acid solution (e.g., formic acid).
 - Filter the pH-adjusted extract through a 0.45 µm filter.
- HPLC Cleanup and Fraction Collection:
 - Inject a known volume of the filtered extract onto a reverse-phase HPLC system.
 - Use a mobile phase gradient suitable for separating **mesotrione**, MNBA, and AMBA.
 - Monitor the eluent with a UV detector and collect the fractions corresponding to the retention times of **mesotrione** and MNBA.
 - Quantify AMBA directly during this step using a fluorescence detector.
- Chemical Conversion:
 - MNBA to AMBA: Reduce the collected MNBA fraction to AMBA using a stannous chloride solution in HCl.

- **Mesotrione** to AMBA: Convert the collected **mesotrione** fraction to AMBA via a two-step process of oxidation followed by reduction.
- Final Analysis:
 - Clean up the converted fractions using C18 solid-phase extraction (SPE) cartridges.
 - Analyze the purified AMBA product from both fractions by reverse-phase HPLC with fluorescence detection.
 - Quantify the original concentrations of **mesotrione** and MNBA by comparing the results to standards that have undergone the same conversion process.



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Caption: Experimental workflow for **mesotrione** residue analysis in soil.

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